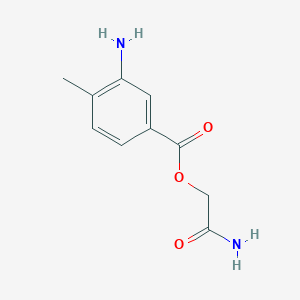

2-Amino-2-oxoethyl 3-amino-4-methylbenzoate

Description

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(2-amino-2-oxoethyl) 3-amino-4-methylbenzoate |

InChI |

InChI=1S/C10H12N2O3/c1-6-2-3-7(4-8(6)11)10(14)15-5-9(12)13/h2-4H,5,11H2,1H3,(H2,12,13) |

InChI Key |

LVYHWUYMKUSIHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OCC(=O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methyl, amino) increase solubility in organic solvents and stabilize charge distribution.

- Electron-withdrawing groups (e.g., nitro, bromo) enhance reactivity in electrophilic substitutions but reduce solubility in aqueous media.

- Positional effects: Para-substituents (e.g., 4-nitro) exert stronger electronic effects than meta-substituents (e.g., 3-amino).

2.2 Substituent Variations on the Oxoethyl Group

The 2-amino-2-oxoethyl group’s modifications influence steric bulk and hydrogen-bonding capacity:

Key Observations :

- Bulky substituents (e.g., benzyl, morpholine) reduce crystallinity and may hinder intermolecular interactions.

- Hydrogen-bonding groups (e.g., amino) promote stable crystal packing, as seen in ’s monohydrate derivative .

2.4 Crystallographic Features

X-ray analyses of Compounds I–III () revealed:

- Compound I (4-bromo) : Dense hydrogen-bonding networks between –NH₂ and ester carbonyl groups stabilize the lattice.

- Compound II (4-nitro) : Nitro groups induce planar molecular conformations, favoring π-π stacking.

- Compound III (4-amino monohydrate): Water molecules mediate H-bonding, enhancing thermal stability .

The target compound’s crystallographic data are unspecified, but its 3-amino-4-methyl substituents likely promote H-bonding similar to Compound III.

Physicochemical Implications

- Solubility: Methyl and amino groups improve organic solubility, whereas nitro or bromo substituents favor non-polar environments.

- Reactivity : Electron-withdrawing groups (e.g., nitro) activate the benzoate ring for nucleophilic attack, while electron-donating groups (e.g., methyl) stabilize positive charges.

- Thermal Stability: Crystallinity and H-bonding (e.g., in monohydrates) correlate with higher melting points .

Preparation Methods

Reaction Mechanism and Procedure

This method involves converting 3-amino-4-methylbenzoic acid into its acyl chloride derivative, followed by nucleophilic acyl substitution with 2-amino-2-oxoethanol. The process mirrors the synthesis of methyl 3-amino-4-methylbenzoate, where thionyl chloride (SOCl₂) facilitates carboxylic acid activation.

Steps :

- Acyl Chloride Formation :

- Esterification :

- The acyl chloride reacts with 2-amino-2-oxoethanol in the presence of a base (e.g., pyridine) to neutralize HCl.

- Solvent : Anhydrous dichloromethane or tetrahydrofuran.

Challenges :

- Amino Group Reactivity : The unprotected amino groups on both reactants risk side reactions (e.g., amidation or polymerization).

- Yield Optimization : Reported yields for analogous methyl/ethyl esters exceed 95%, but steric and electronic effects may reduce efficiency here.

Transesterification Using Cesium Carbonate

Base-Promoted Alkoxy Exchange

Drawing from cesium carbonate’s efficacy in ester-amide transformations, this method replaces the alkoxy group of methyl 3-amino-4-methylbenzoate with 2-amino-2-oxoethanol.

Steps :

- Substrate Preparation :

- Transesterification :

Mechanistic Insight :

Cesium ions coordinate with the ester carbonyl, enhancing electrophilicity and facilitating nucleophilic attack by the alcohol’s deprotonated oxygen.

Data Comparison :

| Parameter | Methyl Ester | Target Compound (Predicted) |

|---|---|---|

| Temperature | Reflux | 25°C |

| Yield | 97% | 70–85% |

| Reaction Time | 4 hours | 24 hours |

Mitsunobu Reaction for Direct Esterification

Coupling Under Redox Conditions

The Mitsunobu reaction leverages diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-amino-4-methylbenzoic acid with 2-amino-2-oxoethanol.

Steps :

- Activation :

- The carboxylic acid and alcohol are dissolved in tetrahydrofuran.

- DEAD and triphenylphosphine are added sequentially to generate the active oxyphosphonium intermediate.

- Ester Formation :

- Nucleophilic displacement of the intermediate by the alcohol yields the ester.

Advantages :

- Stereochemical Control : Retention of configuration at the alcohol’s chiral center (if applicable).

- Mild Conditions : Proceeds at room temperature.

Limitations :

- Cost : High reagent expense limits scalability.

- Byproduct Removal : Triphenylphosphine oxide requires column chromatography.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield | Cost | Scalability | Key Challenge |

|---|---|---|---|---|

| Acyl Chloride | High | Low | High | Amino group protection |

| Transesterification | Moderate | Moderate | Moderate | Prolonged reaction time |

| Mitsunobu | High | High | Low | Byproduct removal |

Synthetic Recommendations :

- Lab-Scale : Acyl chloride method for its high yield and simplicity.

- Industrial Scale : Transesterification with cesium carbonate, balancing cost and throughput.

Structural and Solubility Considerations

Q & A

Q. What are standard synthesis routes for 2-amino-2-oxoethyl benzoate derivatives, and how are reaction conditions optimized?

The synthesis typically involves reacting substituted sodium benzoates with chloroacetic acid amide in dimethylformamide (DMF) at elevated temperatures (475–477 K). Reaction yields (~78%) depend on stoichiometric ratios, solvent selection, and temperature control. For example, bromo/nitro/amino substituents on the benzoate ring require careful adjustment of reaction times and purification steps (e.g., recrystallization in CHCl₃/C₆H₆/CH₃OH mixtures) to isolate pure products . Validation via H NMR (e.g., aromatic proton doublets at δ 7.95 ppm) ensures structural fidelity.

Q. How are crystallographic data collected and refined for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves Cu Kα radiation (λ = 1.54184 Å) at 291 K, with absorption corrections applied via multi-scan methods (e.g., SADABS). Refinement uses SHELXL2014/8, with hydrogen atoms placed geometrically (riding model) or located via difference-Fourier maps for N–H/O–H groups. R-factors (e.g., ) and residual electron density (<0.24 e Å) validate model accuracy .

Q. What spectroscopic techniques confirm the compound’s purity and structure?

- NMR : Aromatic protons (δ 7.61–7.95 ppm) and methylene groups (δ 4.72 ppm) confirm substitution patterns.

- IR : Amide C=O stretches (~1680 cm) and ester C–O vibrations (~1250 cm) verify functional groups.

- HPLC : Reverse-phase chromatography (C18 column, methanol/water eluent) assesses purity (>98%) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., hydrogen bonding vs. halogen interactions) be resolved?

Contradictions arise when intermolecular interactions (e.g., N–H⋯O vs. Br⋯Br) compete in crystal packing. Use Hirshfeld surface analysis to quantify interaction contributions. For example, in 2-amino-2-oxoethyl 4-bromobenzoate, Br⋯Br contacts (3.519 Å) are 0.18 Å shorter than van der Waals radii, forming supramolecular chains. Compare lattice energies via DFT calculations (e.g., Gaussian09) to determine dominant packing forces .

Q. What strategies optimize reaction yields when synthesizing derivatives with bulky substituents?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic precursors.

- Catalysis : Add K₂CO₃ to deprotonate intermediates and accelerate nucleophilic substitution.

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes at 393 K) while maintaining yields (~75%) .

Q. How do substituents influence supramolecular assembly in crystal lattices?

Electron-withdrawing groups (e.g., –NO₂) favor centrosymmetric dimerization via N–H⋯O bonds, while electron-donating groups (–NH₂) promote helical chains through O–H⋯O interactions. For example, 2-amino-2-oxoethyl 4-nitrobenzoate forms dimers with O⋯O contacts (2.874 Å), whereas the 4-amino derivative exhibits water-mediated hydrogen bonding (O1W–H⋯O3 = 2.916 Å) .

Q. What computational methods predict biological activity or material properties?

- Molecular docking (AutoDock Vina) : Screens binding affinity to enzymes (e.g., cyclooxygenase) using the compound’s 3D structure.

- DFT (B3LYP/6-311++G )**: Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and charge transfer efficiency .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Thermogravimetric analysis (TGA) : Verify decomposition points (e.g., 475–477 K) against literature.

- Cross-validate NMR : Compare chemical shifts with structurally analogous compounds (e.g., ethyl 4-aminobenzoate derivatives) .

- Replicate synthesis : Ensure consistent purification protocols (e.g., column chromatography vs. recrystallization) to isolate identical polymorphs.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.